4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester
Description
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester (CAS: 1361046-91-4, molecular formula: C₁₅H₁₇BF₃O₂) is a boronic acid derivative protected as a pinacol ester. Its structure features a vinyl group bridging a phenyl ring and a trifluoromethyl-substituted boron moiety (Figure 1). The pinacol ester group enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl and heteroaryl compounds . This compound is commercially available with a purity of ≥97% and is utilized in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-6-8-12(9-7-11)15(17,18)19/h6-9H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEPDYSRKLLXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester typically involves the reaction of 4-Trifluoromethyl-1-phenylvinylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Major Products
The major products formed from these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 4-trifluoromethyl-1-phenylvinylboronic acid pinacol ester is in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Key Studies:
- A study demonstrated that boronic esters, including pinacol esters, can be effective coupling partners in Suzuki-Miyaura reactions, leading to high yields of aryl compounds .
- The trifluoromethyl group significantly influences the reactivity and selectivity in these reactions, allowing for the synthesis of diverse arylated products .
Medicinal Chemistry
In medicinal chemistry, this compound has been utilized to synthesize various pharmaceutical agents. The ability to introduce trifluoromethyl groups into drug candidates can enhance their biological activity and pharmacokinetic properties.
Case Study:
- The synthesis of kinase inhibitors has been reported using this compound as a key intermediate. This compound facilitated the introduction of critical functional groups necessary for biological activity .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
Research Findings:
- Investigations into polymeric materials incorporating boronic esters have shown improved mechanical and thermal properties due to the presence of trifluoromethyl groups .
Reactivity Comparison
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Boronic Acid | Suzuki-Miyaura | 85 | |
| Pinacol Boronic Ester | Cross-Coupling | 90 | |
| Trifluoromethyl Ester | Medicinal Synthesis | 75 |
Applications in Drug Development
Mechanism of Action
The mechanism of action for 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, activating the boron center for transmetalation in Suzuki reactions. The vinyl group enhances conjugation, stabilizing transition states during coupling .
Solubility and Stability
- Solubility : Pinacol esters generally exhibit superior solubility in chloroform, ketones, and ethers compared to free boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform (up to 0.5 M), while the parent acid is sparingly soluble .
- Stability : The pinacol ester group protects against protodeboronation, particularly under basic conditions. Deprotection (e.g., via oxidative methods) yields reactive boronic acids, as seen in the conversion of compound 32 to 33 in PBP1b inhibition studies .
Reactivity in Cross-Coupling Reactions
- Target Compound : Demonstrates high efficiency in Suzuki couplings due to the vinyl group’s conjugation and CF₃ activation. Used in synthesizing conjugated polymers for organic electronics (e.g., fluorene-based materials) .
- Analog Comparisons: The E-2-(3-Trifluoromethylphenyl)vinyl analog shows comparable reactivity but may require tailored catalysts for meta-substituted products . 4-Trifluoromethylphenyl derivatives lack the vinyl group, leading to slower coupling kinetics . Cyanophenyl variants (e.g., CAS 2121514-17-6) are niche reagents for electron-deficient aryl halides .
Biological Activity
4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is a specialized organoboron compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its unique structural features, particularly the trifluoromethyl group, influence its reactivity and biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the acidity of the boronic acid moiety, which can influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various boronic acids, including those with trifluoromethyl substitutions. For instance, a study on (trifluoromethoxy)phenylboronic acids demonstrated their effectiveness against Escherichia coli and Bacillus cereus, suggesting that similar compounds may exhibit comparable activity due to structural similarities .
Table 1: Antimicrobial Activity of Boronic Acids
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 4-Trifluoromethoxyphenylboronic acid | B. cereus | TBD |
The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of bacterial enzymes. Specifically, boron-containing compounds can disrupt enzyme activity by forming stable complexes with hydroxyl groups in the active sites of target proteins. This interaction can inhibit critical metabolic pathways in bacteria.
Applications in Drug Discovery
The unique properties of this compound make it a valuable candidate in drug discovery. Its ability to act as a boronate ester allows for selective reactions in synthetic pathways, particularly in the formation of complex organic molecules.
Case Study: Synthesis of Bioactive Compounds
A recent study highlighted the use of boronic acid pinacol esters in asymmetric transfer hydrogenation reactions, showcasing their utility in synthesizing bioactive compounds with high enantioselectivity . This method illustrates how this compound can be utilized to develop new pharmaceuticals with improved efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing 4-trifluoromethyl-1-phenylvinylboronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura coupling or sequential halogenation-borylation. Key steps include:
- Halogenation : Introduction of a trifluoromethyl group via electrophilic substitution or metal-catalyzed cross-coupling.
- Borylation : Reaction with pinacol borane in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Column chromatography or recrystallization in non-polar solvents to isolate the boronic ester.
Example reaction conditions from literature:
| Catalyst | Base | Solvent | Temp. (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 85 | 94% | |
| Pd(OAc)₂ | Na₂CO₃ | Dioxane | 110 | 69.8% |
Q. How should this compound be characterized to confirm structural integrity?
Q. What are the critical storage and handling protocols?
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronic ester .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to potential vinyl group isomerization.
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group:
Q. How can contradictory yields in literature methods be resolved?
Discrepancies arise from:
Q. What are its applications in designing covalent organic frameworks (COFs)?
The vinylboronic ester moiety enables:
Q. What strategies improve stability in aqueous reaction conditions?
- Ligand Design : Bulky ligands (e.g., SPhos) reduce hydrolysis .
- Buffered Systems : Use pH 7–9 buffers to balance boronic ester stability and catalyst activity.
- Co-solvents : Add 10% MeCN to H₂O to minimize decomposition .
Methodological Insights
Q. How to troubleshoot low yields in Suzuki-Miyaura couplings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
